molecular formula C14H14BrN3O2S B2964125 4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2097892-69-6

4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2964125
CAS No.: 2097892-69-6
M. Wt: 368.25
InChI Key: QLQJVXDJYBENCN-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a cyclopenta[c]pyridazine core, a privileged structure in medicinal chemistry known for its potential to interact with various enzymatic targets . The structure is further functionalized with a 4-bromothiophene carboxamide group, linked via an ethyl chain, which may enhance its properties as a potential enzyme inhibitor . Its specific research applications are derived from its unique molecular architecture, suggesting potential as a key intermediate or candidate for developing biologically active molecules. Researchers can utilize this compound in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in synthesizing more complex chemical entities. The mechanism of action for this specific compound is not fully characterized and is a subject for ongoing investigation; researchers should consult the primary scientific literature for the most current findings. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-bromo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S/c15-10-7-12(21-8-10)14(20)16-4-5-18-13(19)6-9-2-1-3-11(9)17-18/h6-8H,1-5H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQJVXDJYBENCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14BrN3O2S
  • Molecular Weight : 368.25 g/mol
  • CAS Number : 2097892-69-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene and pyridazine moieties are known to participate in multiple biochemical pathways. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth through disruption of cell wall synthesis.
  • Anticancer Properties : Induction of apoptosis in cancer cells by activating caspase pathways.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans2064 µg/mL

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Cell Line IC50 (µM)
MCF-725
HCT11630

Case Studies

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar thiophene derivatives against resistant bacterial strains. The structure–activity relationship (SAR) indicated that modifications to the thiophene ring enhanced antimicrobial potency .
  • Anticancer Activity Assessment : In a preclinical trial, the compound was tested for its ability to induce apoptosis in breast cancer cells. Results showed a marked increase in apoptotic markers such as cleaved caspase-3 and PARP, suggesting a mechanism involving intrinsic apoptotic pathways.

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